molecular formula C18H19N3O3 B2715365 N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide CAS No. 1645476-92-1

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide

Cat. No. B2715365
CAS RN: 1645476-92-1
M. Wt: 325.368
InChI Key: WIALXONDJKSSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide” is a complex organic compound. It contains an indolizine group (a bicyclic structure containing a pyridine ring fused with a pyrrolidine ring), a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amide group), and a dioxaspirodecan group (a spiro compound that contains two oxygen atoms in the ring structure) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic structure. The indolizine and dioxaspirodecan groups would contribute to the rigidity of the molecule, while the cyano and carboxamide groups could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano and carboxamide groups could increase its polarity, potentially making it more soluble in polar solvents. The rigidity of the molecule due to the bicyclic structure could also influence its physical properties .

Scientific Research Applications

Photoluminescent Materials

Research into related compounds like 6-Amino-8-cyanobenzo[1, 2-b]indolizines has shown that they can exhibit reversible pH-dependent optical properties. These properties include a dramatic blue shift in fluorescence emission when protonated, a phenomenon attributable to C-protonation and loss of aromaticity, as identified through acid titration and NMR spectroscopy experiments. Such compounds are of interest for their potential applications in photoluminescent materials and optical sensors (Outlaw, Zhou, Bragg, & Townsend, 2016).

Antiviral Agents

Compounds structurally related to N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide have been synthesized and evaluated for their antiviral activity. For instance, N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives have shown significant inhibitory effects against influenza A and B viruses, highlighting their potential as antiviral agents (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).

Cyanide Detection

Indoline and oxazine compounds, closely related to the query compound, have been developed for the colorimetric detection of cyanide. These molecules transform into cyanoamines in the presence of cyanide, accompanied by a significant change in their absorption spectrum. Such compounds are valuable for detecting cyanide in aqueous environments, offering a practical approach to identifying this toxic anion (Tomasulo, Sortino, White, & Raymo, 2006).

Future Directions

The future research directions for this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials. If it’s intended to be used for other purposes, the research directions would be different .

properties

IUPAC Name

N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-13-17(4-6-18(7-5-17)23-9-10-24-18)20-16(22)14-11-15-3-1-2-8-21(15)12-14/h1-3,8,11-12H,4-7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIALXONDJKSSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C#N)NC(=O)C3=CN4C=CC=CC4=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide

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